molecular formula C37H66N2O12 B12284166 N-Despropyl GaMithroMycin 10,13-IMino Ether

N-Despropyl GaMithroMycin 10,13-IMino Ether

Cat. No.: B12284166
M. Wt: 730.9 g/mol
InChI Key: GULQTHHZACCSIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropyl GaMithroMycin 10,13-IMino Ether involves multiple steps, starting from the parent compound, gamithromycin. The process typically includes selective deprotection and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is usually carried out in specialized facilities equipped with advanced technology to ensure high purity and yield. The process involves large-scale synthesis followed by rigorous purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Despropyl GaMithroMycin 10,13-IMino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Despropyl GaMithroMycin 10,13-IMino Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Despropyl GaMithroMycin 10,13-IMino Ether involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Despropyl GaMithroMycin 10,13-IMino Ether is unique due to its specific structural modifications, which may confer distinct pharmacological properties. These modifications can affect its binding affinity, spectrum of activity, and resistance profile compared to other macrolides .

Properties

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3

InChI Key

GULQTHHZACCSIH-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C

Origin of Product

United States

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